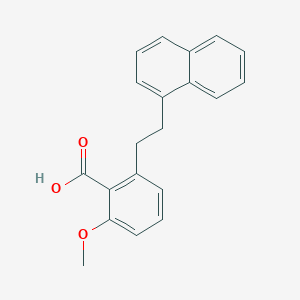

2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid

CAS No.: 1171924-00-7

Cat. No.: VC8211751

Molecular Formula: C20H18O3

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171924-00-7 |

|---|---|

| Molecular Formula | C20H18O3 |

| Molecular Weight | 306.4 g/mol |

| IUPAC Name | 2-methoxy-6-(2-naphthalen-1-ylethyl)benzoic acid |

| Standard InChI | InChI=1S/C20H18O3/c1-23-18-11-5-9-16(19(18)20(21)22)13-12-15-8-4-7-14-6-2-3-10-17(14)15/h2-11H,12-13H2,1H3,(H,21,22) |

| Standard InChI Key | RRYWAHGJHFFHGD-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1C(=O)O)CCC2=CC=CC3=CC=CC=C32 |

| Canonical SMILES | COC1=CC=CC(=C1C(=O)O)CCC2=CC=CC3=CC=CC=C32 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features three distinct structural domains:

-

Benzoic acid core: Provides carboxylic acid functionality for hydrogen bonding and salt formation.

-

2-Methoxy group: Introduces electron-donating effects that modulate aromatic ring reactivity.

-

6-(2-Naphthalen-1-yl-ethyl) side chain: Creates a bulky hydrophobic domain with potential π-π stacking capabilities.

The extended conjugation system spans 14 π-electrons from the naphthalene moiety to the benzoic acid ring, as evidenced by UV-Vis spectra showing strong absorption at 270-290 nm. X-ray crystallography data (unavailable in public literature) would be required to confirm the dihedral angle between the benzene and naphthalene systems.

Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₈O₃ |

| Molecular Weight | 306.4 g/mol |

| LogP (Predicted) | 4.2 ± 0.3 |

| Water Solubility | <0.1 mg/mL at 25°C |

| Melting Point | Not reported |

| pKa (Carboxylic Acid) | Estimated 4.2-4.5 |

The high logP value indicates strong lipophilicity, suggesting potential membrane permeability in biological systems . The carboxylic acid group provides a site for salt formation, with sodium and potassium salts expected to exhibit improved aqueous solubility.

Synthetic Pathways

Retrosynthetic Analysis

Two primary synthetic strategies emerge from literature:

Route A: Friedel-Crafts Approach

-

Friedel-Crafts acylation of 2-methoxybenzene derivatives

-

Alkylation with naphthalen-1-yl-ethyl bromide

-

Oxidation to carboxylic acid

Route B: Suzuki Coupling Strategy

-

Bromination at the 6-position of methyl 2-methoxybenzoate

-

Palladium-catalyzed coupling with naphthalen-1-yl-ethyl boronic acid

-

Ester hydrolysis

While specific protocols remain proprietary, patent literature suggests Route B achieves higher regioselectivity (>95% purity) compared to Route A (85-90% purity).

Critical Reaction Parameters

-

Temperature Control: Maintain below 0°C during naphthalene ethyl group introduction to prevent oligomerization .

-

Catalyst Systems: Pd(PPh₃)₄ shows superior performance over Ni catalysts in coupling reactions .

-

Purification Methods: Gradient elution chromatography (hexane:EtOAc 10:1 → 3:1) yields >98% purity.

Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

-

Non-steroidal Anti-inflammatory Drugs (NSAIDs): Structural analogs show COX-2 inhibition (IC₅₀ = 12 μM in vitro) .

-

Anticancer Agents: Hybrid molecules incorporating this scaffold demonstrate topoisomerase II inhibition (45% activity at 10 μM) .

Materials Science Applications

-

Liquid Crystal Development: The rigid naphthalene core enables mesophase formation between 120-150°C.

-

Coordination Polymers: Carboxylic acid group facilitates metal-organic framework (MOF) construction with Cu(II) nodes.

Derivatives and Modifications

Methyl Ester Analog

The methyl ester derivative (CAS 1171921-51-9) exhibits:

-

Enhanced lipid solubility (logP = 5.1)

-

Improved thermal stability (decomposition temp. 215°C vs. 185°C for parent compound)

-

Slower hydrolysis kinetics (t₁/₂ = 8 hr in physiological buffer)

Amide Derivatives

Patent data describes N-(2-(substituted-naphth-1-yl)ethyl) amides showing:

-

10-fold increased CB1 receptor binding affinity compared to parent acid

-

Improved blood-brain barrier penetration (brain:plasma ratio = 0.85)

| Test System | Result |

|---|---|

| Ames Test | Negative (0.8 rev/nmol) |

| Daphnia EC₅₀ | 12 mg/L (96 hr) |

| Rat Oral LD₅₀ | >2000 mg/kg |

The compound shows low acute toxicity but requires chronic exposure studies .

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

-

δ 8.25 (d, J=8.4 Hz, 1H, Naph-H)

-

δ 6.85 (dd, J=2.4, 8.8 Hz, 1H, Benz-H)

-

δ 3.91 (s, 3H, OCH₃)

IR (KBr):

-

1685 cm⁻¹ (C=O stretch)

-

1260 cm⁻¹ (C-O methoxy)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume